3-Oxo-3H-benzo[f]chromene-2-carboxylic acid

Fluorescent chemosensor Sodium ion detection Benzo[f]coumarin probe

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (CAS 4361-00-6, C₁₄H₈O₄, MW 240.21 g/mol) is a tricyclic heterocyclic compound consisting of a coumarin (1,2-benzopyrone) core annulated to a benzene ring, classified as a 3-oxo-benzocoumarin or 2-carboxy-5,6-benzocoumarin. The molecule contains a conjugated π-system, a reactive 2-carboxylic acid group, and a lactone carbonyl, conferring both intrinsic fluorescence properties and a versatile scaffold for derivatization.

Molecular Formula C14H8O4
Molecular Weight 240.21 g/mol
CAS No. 4361-00-6
Cat. No. B1331649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3H-benzo[f]chromene-2-carboxylic acid
CAS4361-00-6
Molecular FormulaC14H8O4
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)O
InChIInChI=1S/C14H8O4/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H,(H,15,16)
InChIKeyRMHHFZIWCLXRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid (CAS 4361-00-6) for Research Procurement: Core Specifications and Structural Identity


3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (CAS 4361-00-6, C₁₄H₈O₄, MW 240.21 g/mol) is a tricyclic heterocyclic compound consisting of a coumarin (1,2-benzopyrone) core annulated to a benzene ring, classified as a 3-oxo-benzocoumarin or 2-carboxy-5,6-benzocoumarin [1]. The molecule contains a conjugated π-system, a reactive 2-carboxylic acid group, and a lactone carbonyl, conferring both intrinsic fluorescence properties and a versatile scaffold for derivatization . Commercially available in purities typically ≥95%, with reported melting point 232–236 °C and λₐᵦₛ/λₑₘ (MeOH) of 374/445 nm with a Stokes shift of 71 nm [2], this compound serves as a key building block for developing fluorescent probes, metal ion sensors, and biologically active derivatives.

Why 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Cannot Be Interchanged with Simple Coumarins or Naphthopyrans


Generic substitution with simple coumarins (e.g., coumarin-3-carboxylic acid) or unsubstituted naphthopyrans fails because 3-oxo-3H-benzo[f]chromene-2-carboxylic acid integrates three functional elements into a single, rigid, planar scaffold: an extended conjugated π-system for tunable fluorescence, a carboxylic acid handle for conjugation or metal coordination, and the benzocoumarin core that provides a distinct electronic environment for both photophysical tuning and biological target engagement [1]. While simple coumarin-3-carboxylic acid lacks the extended naphthalene conjugation and exhibits markedly different absorption/emission profiles, unsubstituted benzo[f]chromenes without the 2-carboxylic acid group cannot undergo the same derivatization chemistry or metal-chelating interactions [2]. The combination of these features in a single molecule is essential for applications requiring both fluorescence and synthetic versatility—substitution with structurally simpler analogs would necessitate additional synthetic steps or result in fundamentally different photophysical and coordination behavior.

Quantitative Differentiation Evidence for 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Versus Structural Analogs


Selective Fluorescence Quenching Response to Na⁺ Ion: A Quantitative Metal Sensing Comparison

In a direct experimental evaluation against multiple representative metal ions (K⁺, Mg²⁺, Ca²⁺, Al³⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺), 3-oxo-3H-benzo[f]chromene-2-carboxylic acid exhibited selective chelation-quenched fluorescence (CHQF) exclusively toward Na⁺ ion, with no significant fluorescence modulation observed for other tested cations [1]. The limit of detection (LoD) for Na⁺ was quantified at 0.14 mg/L and the limit of quantitation (LoQ) at 0.48 mg/L, with a binding stoichiometry of 1:2 (ligand:Na⁺) [1]. This selectivity profile is not observed in simple coumarin-3-carboxylic acid, which typically exhibits non-selective or broader-range metal coordination behavior without the specific CHQF mechanism identified for Na⁺ [2]. DFT calculations (M06/6-31G(d,p)) confirmed that the selective response arises from oxidative (1:1) and reductive (2:1) Photoinduced Electron Transfer (PET) mechanisms uniquely enabled by the benzocoumarin electronic structure [1].

Fluorescent chemosensor Sodium ion detection Benzo[f]coumarin probe

Derivative Antiproliferative Activity: Scaffold Enables Compounds with Sub-10 μM IC₅₀ Against NSCLC Cell Lines

Derivatives synthesized from the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid scaffold demonstrate quantifiable antiproliferative activity that is not achievable with the unmodified parent compound or simple coumarin-based scaffolds. In a systematic structure-activity study evaluating two series of derivatives (compounds 5a–i and 6a–g), compound 5e exhibited IC₅₀ values of 5.2 ± 0.8 μM against A549 cells and 4.8 ± 0.6 μM against NCI-H460 cells, representing approximately 3- to 4-fold greater potency than the parent acid (IC₅₀ > 20 μM against both lines) [1]. This activity was mechanistically linked to apoptosis induction, cell cycle arrest at G2/M phase, and elevation of intracellular ROS levels—effects not observed with the unsubstituted benzo[f]chromene core [1]. In contrast, derivatives based on simple coumarin-3-carboxylic acid typically exhibit IC₅₀ values in the 20–50 μM range against the same cell lines under comparable assay conditions [2].

Anticancer scaffold Non-small cell lung cancer Benzocoumarin derivatives

Fluorescent Probe Scaffold: Derivative 6g Demonstrates High Quantum Yield and Low Cytotoxicity for Bioimaging

Derivative 6g, synthesized from the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid scaffold, exhibited fluorescence quantum yield (Φ) of 0.42 in ethanol, combined with minimal cytotoxicity (cell viability > 90% at 50 μM against A549 cells) [1]. In contrast, the parent acid exhibits lower quantum yield (Φ ≈ 0.18 in MeOH) and unsubstituted benzo[f]chromene lacks the reactive carboxylic acid handle required for bioconjugation [2]. The combination of high quantum yield and low cytotoxicity in derivative 6g enables its direct application as a fluorescence probe for biological imaging—a dual property profile not observed in simpler coumarin probes, which typically exhibit either lower quantum yields (Φ < 0.20 for coumarin-3-carboxylic acid in aqueous media) or higher cytotoxicity at imaging-relevant concentrations [1].

Fluorescent probe Biological imaging Low-cytotoxicity fluorophore

Eu(III) Coordination and DNA Interaction: Binary Complex Formation with Defined Binding Parameters

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (BCCA) forms stable binary complexes with Eu(III) in methanol and DMSO, with the Eu(III)-(BCCA) complex demonstrating quantifiable DNA binding affinity [1]. UV-visible spectroscopic and luminescence measurements confirmed that the binary complex interacts with DNA with a calculated binding constant (K_b) of 4.7 × 10⁴ M⁻¹ and a binding site size of approximately 4 base pairs per complex molecule, indicating intercalative binding mode [1]. In contrast, simple coumarin-3-carboxylic acid forms weaker Eu(III) complexes (K_f ≈ 10³ M⁻¹ range) and does not exhibit the same DNA intercalation behavior due to the absence of the extended naphthalene π-system that facilitates stacking interactions [2]. The benzocoumarin scaffold thus provides a superior platform for developing lanthanide-based luminescent probes for nucleic acid detection.

Lanthanide coordination DNA-binding probe Europium luminescence

Synthetic Accessibility: High-Yield Knoevenagel Condensation with 92% Reported Yield Under Mild Conditions

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is accessible via Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde and Meldrum's acid or malonic acid derivatives, with reported synthetic yields reaching 92% under optimized conditions (10% NaOH in ethanol, 80 °C, 15 min) . The reaction proceeds in a single step without requiring transition-metal catalysts or inert atmosphere, contrasting with the multi-step sequences (3–5 steps, cumulative yields 30–50%) typically required for synthesizing substituted coumarin-3-carboxylic acids with comparable functional group density [1]. The high synthetic efficiency, combined with straightforward purification by precipitation and recrystallization, reduces procurement cost and enables in-house scale-up for laboratories requiring multi-gram quantities for derivative synthesis .

Knoevenagel condensation Benzocoumarin synthesis Scalable preparation

Optimal Research and Industrial Use Cases for 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Based on Differentiated Evidence


Development of Sodium-Selective Fluorescent Chemosensors for Analytical and Environmental Monitoring

This compound is uniquely suited for developing sodium-selective fluorescent probes, as demonstrated by its selective chelation-quenched fluorescence (CHQF) response exclusively toward Na⁺ with LoD of 0.14 mg/L and LoQ of 0.48 mg/L [1]. Unlike simple coumarins that exhibit non-selective metal coordination, the benzocoumarin scaffold enables the oxidative/reductive PET mechanism responsible for Na⁺ selectivity [1]. Research groups developing ion-selective sensors for biological fluids, environmental water analysis, or industrial process monitoring should prioritize this scaffold over generic coumarin alternatives due to its demonstrated quantitative sensing parameters and validated selectivity profile.

Medicinal Chemistry Lead Generation Targeting Non-Small Cell Lung Cancer (NSCLC)

The scaffold enables synthesis of derivatives with sub-10 μM antiproliferative activity against A549 and NCI-H460 NSCLC cell lines, exemplified by compound 5e (IC₅₀ = 5.2 ± 0.8 μM and 4.8 ± 0.6 μM, respectively) [2]. This represents a 3- to 4-fold potency enhancement over the parent acid and a ≥4-fold improvement over typical coumarin-3-carboxylic acid derivatives [2]. Medicinal chemistry programs targeting NSCLC lead discovery should select this compound as the core scaffold for structure-activity relationship (SAR) studies, given the established potency threshold and documented mechanistic basis involving apoptosis induction and ROS elevation [2].

Construction of Low-Cytotoxicity Fluorescent Probes for Live-Cell Biological Imaging

Derivatives synthesized from this scaffold, such as compound 6g, achieve high fluorescence quantum yield (Φ = 0.42 in ethanol) combined with minimal cytotoxicity (>90% cell viability at 50 μM) [2]. This dual property profile is not observed with simpler coumarin probes, which typically exhibit lower quantum yields (Φ < 0.20) or dose-limiting cytotoxicity at imaging-relevant concentrations [2]. Researchers developing fluorescent probes for live-cell imaging, subcellular localization studies, or high-content screening should select this scaffold to access derivatives that combine bright fluorescence with excellent biocompatibility, avoiding the cytotoxicity trade-offs inherent to alternative fluorophore scaffolds.

Lanthanide-Based Luminescent Probes for Nucleic Acid Detection and Bioanalytical Assays

The extended π-system of the benzocoumarin scaffold enables strong Eu(III) complex formation and DNA intercalation with a binding constant (K_b) of 4.7 × 10⁴ M⁻¹—approximately 10- to 50-fold higher than simple coumarin-Eu(III) complexes [3]. This scaffold also forms ternary complexes with nucleosides and nucleotides, providing a versatile platform for nucleic acid sensing [3]. Laboratories developing time-resolved luminescence assays, DNA hybridization probes, or lanthanide-based biosensors should select this compound for its superior coordination chemistry and established DNA binding parameters.

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